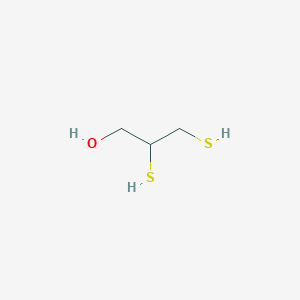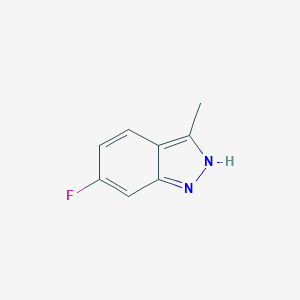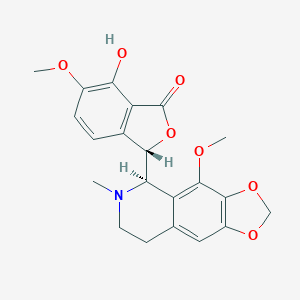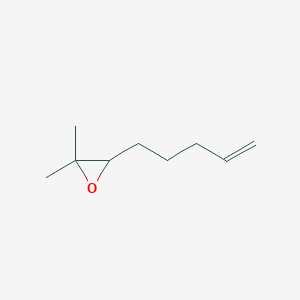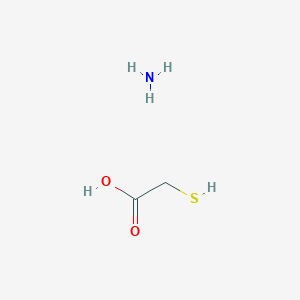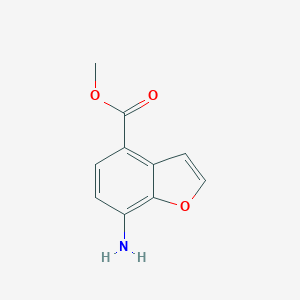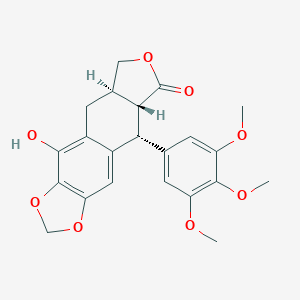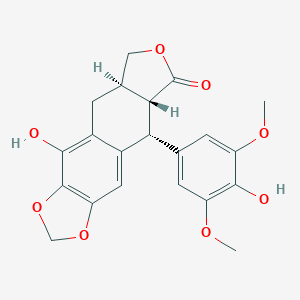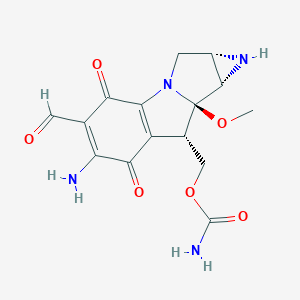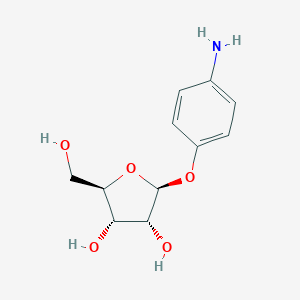
PGD2-二羟基丙胺
描述
前列腺素D2丝氨醇酰胺是一种生物活性脂质化合物,衍生自前列腺素D2。 它以其作为[3H]2-油酰甘油水解的弱抑制剂的作用而闻名 . 这种化合物在内源性大麻素受体1上表现出大麻素激动剂活性,被认为是重要的内源性单甘油酯物种 . 前列腺素D2丝氨醇酰胺参与各种生理过程,包括炎症、疼痛调节和免疫反应。
科学研究应用
Prostaglandin D2 serinol amide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of bioactive lipids.
Biology: The compound is studied for its role in modulating inflammation, pain, and immune responses.
作用机制
前列腺素D2丝氨醇酰胺通过激活特定的前列腺素受体发挥作用,特别是前列腺素D2受体2 . 激活后,它会触发一系列涉及G蛋白偶联受体和相关G蛋白的细胞内信号通路 . 这会导致各种生物反应,包括支气管收缩、抑制血小板活化因子和细胞毒作用 .
类似化合物:
- 前列腺素D2
- 前列腺素E2
- 前列腺素F2α
- 前列腺素I2
比较: 前列腺素D2丝氨醇酰胺由于其特定的受体相互作用及其作为[3H]2-油酰甘油水解的弱抑制剂的作用而具有独特性 . 与其他前列腺素不同,它在内源性大麻素受体1上表现出大麻素激动剂活性,使其成为研究内源性大麻素系统的重要化合物 . 此外,它作为前列腺素D2-甘油酯类似物的稳定性使其有别于其他前列腺素衍生物 .
生化分析
Biochemical Properties
Prostaglandin D2 serinol amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This interaction suggests that Prostaglandin D2 serinol amide can modulate the activity of enzymes involved in lipid metabolism. Additionally, it interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in various physiological responses, including inflammation and immune regulation .
Cellular Effects
Prostaglandin D2 serinol amide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to play a role in the regulation of type 2 inflammation, which involves various immune cells such as T helper type 2 cells, eosinophils, and mast cells . By interacting with these cells, Prostaglandin D2 serinol amide can influence the production of cytokines and other inflammatory mediators, thereby affecting immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin D2 serinol amide involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. It acts as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, suggesting that it can interfere with lipid metabolism . Additionally, Prostaglandin D2 serinol amide interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in mediating its effects on inflammation and immune responses . These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin D2 serinol amide can change over time due to its stability and degradation. Studies have shown that it can influence stress-induced analgesia in animal models, with its effects varying depending on the duration of exposure . For instance, acute administration of Prostaglandin D2 serinol amide can reverse stress-induced analgesia in male rats, while chronic exposure may lead to different outcomes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of Prostaglandin D2 serinol amide vary with different dosages in animal models. Studies have demonstrated that different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . For example, intrathecal administration of Prostaglandin D2 serinol amide at specific dosages can modulate stress-induced analgesia in male rats, with higher doses potentially leading to adverse effects . These findings underscore the need for careful dosage considerations in experimental settings.
Metabolic Pathways
Prostaglandin D2 serinol amide is involved in several metabolic pathways, including those related to lipid metabolism. It is a stable analog of prostaglandin D2 2-glyceryl ester and can be metabolized by cyclooxygenase-2 (COX-2) and specific prostaglandin synthases . These metabolic pathways are crucial for the compound’s biological activity and its role in modulating inflammatory responses and other physiological processes .
Transport and Distribution
The transport and distribution of Prostaglandin D2 serinol amide within cells and tissues involve specific transporters and binding proteins. It is known to interact with prostaglandin receptors, which facilitate its distribution and localization within target tissues . Additionally, the compound’s stability and solubility properties influence its transport and accumulation in different cellular compartments .
Subcellular Localization
Prostaglandin D2 serinol amide’s subcellular localization is influenced by its interactions with specific biomolecules and its post-translational modifications. It is known to localize within specific cellular compartments, where it can exert its effects on enzyme activity and signaling pathways . The compound’s targeting signals and modifications play a crucial role in directing it to specific organelles, thereby influencing its biological activity and function.
准备方法
合成路线和反应条件: 前列腺素D2丝氨醇酰胺的合成通常涉及1-花生四烯酰甘油及其相关化合物的花生四烯酰侧链的环氧化 . 此过程阻止了它们在体外抑制大鼠脑中对花生四烯乙醇胺和2-油酰甘油的代谢的能力 . 合成路线包括使用特定的前列腺素合酶和环氧合酶-2酶来形成前列腺素D2-甘油酯 .
工业生产方法: 前列腺素D2丝氨醇酰胺的工业生产涉及使用先进的生物技术方法来确保高纯度和高产率。 该过程包括从生物来源中提取和纯化该化合物,然后进行化学合成和精炼,以达到所需的产物规格 .
化学反应分析
反应类型: 前列腺素D2丝氨醇酰胺会发生各种化学反应,包括氧化、还原和取代。 这些反应对其生物活性及其治疗应用至关重要。
常用试剂和条件:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂在受控条件下进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行。
取代: 取代反应涉及使用卤素或亲核试剂等试剂来取代官能团。
主要生成产物: 由这些反应形成的主要产物包括前列腺素D2-甘油酯和其他具有类似生物活性的相关化合物 .
4. 科研应用
前列腺素D2丝氨醇酰胺具有广泛的科研应用,包括:
化学: 它被用作模型化合物来研究生物活性脂质的合成和反应性。
生物学: 该化合物因其在调节炎症、疼痛和免疫反应中的作用而被研究。
相似化合物的比较
- Prostaglandin D2
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin I2
Comparison: Prostaglandin D2 serinol amide is unique due to its specific receptor interactions and its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . Unlike other prostaglandins, it exhibits cannabinoid agonist activity at the cannabinoid receptor 1, making it a valuable compound for studying the endocannabinoid system . Additionally, its stability as a prostaglandin D2-glyceryl ester analog sets it apart from other prostaglandin derivatives .
属性
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


